molecular formula C3HF7 B1596154 1H-HEPTAFLUOROPROPANE CAS No. 2252-84-8

1H-HEPTAFLUOROPROPANE

Cat. No.: B1596154
CAS No.: 2252-84-8
M. Wt: 170.03 g/mol
InChI Key: UKACHOXRXFQJFN-UHFFFAOYSA-N
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Description

Its chemical formula is C₃HF₇, and it is commonly used as a fire suppression agent due to its non-toxic and non-corrosive properties . It is also utilized in various industrial applications, including as a refrigerant and in metered-dose inhalers.

Scientific Research Applications

Fire Suppression Agent

1H-Heptafluoropropane is widely used as a fire suppression agent due to its non-toxic, non-corrosive, and non-flammable properties. It is particularly effective in environments where sensitive equipment is present, such as data centers and telecommunication facilities.

  • Mechanism of Action : The compound works by absorbing heat, which lowers the temperature of flames and interrupts the combustion process without depleting oxygen levels in the atmosphere.

Case Study : In a study examining the effectiveness of HFC-227ea in suppressing fires involving electronic equipment, it was found to be highly effective in extinguishing flames without leaving residue that could damage sensitive devices .

Refrigeration

Due to its stability and low GWP, HFC-227ea is utilized as a refrigerant in various cooling applications. It offers an environmentally friendly alternative to older refrigerants that have higher GWP values.

Comparison Table: Refrigerants

Refrigerant TypeGWPBoiling Point (°C)Application Area
HFC-227ea32216.4Commercial refrigeration
R-134a1430-26.3Automotive air conditioning
R-410A2088-51.6Residential AC systems

Medical Applications

In the pharmaceutical industry, this compound is used as a propellant in metered-dose inhalers for asthma treatment. Its non-toxic nature makes it suitable for respiratory therapies.

Research Findings : Studies have shown that HFC-227ea does not produce harmful by-products when used in inhalers, ensuring patient safety while delivering medication effectively .

Environmental Impact

This compound has been recognized for its lower environmental impact compared to other fluorinated compounds:

  • Ozone Depletion Potential (ODP) : Zero
  • Low Toxicity : In studies assessing its mutagenic potential using the Ames test, HFC-227ea showed no evidence of mutagenicity, indicating it poses minimal risk to human health .

Summary of Applications

This compound serves multiple roles across various sectors:

  • Fire Suppression : Effective in protecting sensitive equipment.
  • Refrigerant : Environmentally friendly alternative for cooling systems.
  • Medical Propellant : Safe for use in inhalers.

Mechanism of Action

The mechanism of action of propane, 1,1,1,2,2,3,3-heptafluoro- as a fire suppression agent involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. It does not deplete oxygen levels, making it safe for use in occupied spaces . In metered-dose inhalers, it acts as a propellant to deliver medication to the respiratory system without causing irritation or toxicity .

Comparison with Similar Compounds

Biological Activity

1H-Heptafluoropropane, also known as HFC-227ea or 1,1,1,2,3,3,3-heptafluoropropane, is a hydrofluorocarbon (HFC) primarily used as a fire extinguishing agent and in various industrial applications. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from diverse sources regarding the compound's biological effects, mutagenicity, pharmacokinetics, and safety profiles.

This compound is a colorless gas that is heavier than air and nonflammable. It is primarily utilized in fire suppression systems as a replacement for ozone-depleting substances like halons. Its efficacy in extinguishing fires in confined spaces makes it particularly valuable in military and aerospace applications .

Mutagenicity Studies

The mutagenic potential of HFC-227ea was evaluated using the Ames test, which assesses the ability of a substance to induce genetic mutations in bacteria. In studies conducted on Salmonella Typhimurium strains, HFC-227ea showed no evidence of mutagenic activity under both metabolic activation and non-activation conditions. The study indicated that the compound did not induce dose-related mutagenic responses, suggesting a low risk for genetic toxicity .

Test Conditions Result
With Metabolic ActivationNegative
Without Metabolic ActivationNegative

Pharmacokinetics

Research on the pharmacokinetics of HFC-227ea involved exposure assessments on healthy volunteers. Participants were exposed to varying concentrations (up to 8000 ppm) of HFC-227ea without significant adverse effects observed on vital signs or respiratory function. Blood concentration levels rose rapidly during exposure but returned to baseline levels quickly post-exposure. The elimination half-life was found to be short, indicating rapid clearance from the body .

Exposure Level (ppm) C(max) (Male) C(max) (Female) t(1/2)α (minutes) t(1/2)β (minutes)
1000HigherLower<919-92
2000HigherLower<919-92
4000HigherLower<919-92
8000HigherLower<919-92

Safety and Toxicological Assessments

In terms of safety, HFC-227ea has been shown to cause asphyxiation risks due to its heavier-than-air properties when released in confined spaces. However, studies indicate that it does not exhibit significant neurotoxic effects or upper respiratory irritation at tested concentrations .

Case Studies

  • Fire Suppression Efficacy : A study evaluated HFC-227ea's effectiveness as a fire extinguishing agent in naval applications. Results demonstrated its capability to suppress fires involving low flash point liquids effectively while generating hazardous byproducts like hydrogen fluoride (HF) upon decomposition. The presence of HF poses significant health risks during firefighting operations .
  • Long-term Exposure Effects : A longitudinal study examined the effects of chronic exposure to HFC-227ea on laboratory animals and found no significant adverse health outcomes related to reproductive or developmental toxicity .

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing 1H-heptafluoropropane with high purity, and how can side reactions be minimized?

  • Methodological Answer : Optimize reaction conditions (temperature, pressure, catalyst type) using factorial design experiments. Monitor intermediates via in situ FT-IR spectroscopy to track fluorination efficiency. Use gas chromatography (GC) with flame ionization detection (FID) to quantify byproducts like unreacted precursors or fluorinated isomers . Pre-purify starting materials (e.g., propane derivatives) to reduce contamination risks.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Combine 19F^{19}\text{F} NMR (to resolve fluorine environments) and mass spectrometry (EI-MS) for molecular weight confirmation. Compare experimental FT-IR stretching frequencies (e.g., C-F bonds at 1100–1300 cm1^{-1}) with computational simulations (DFT/B3LYP) to validate assignments. Tabulate spectral data against reference compounds to identify anomalies .

Q. How should researchers design toxicity studies for this compound exposure in laboratory settings?

  • Methodological Answer : Follow OECD Guidelines for chemical safety testing. Use in vitro assays (e.g., Ames test for mutagenicity) paired with in vivo rodent models (acute inhalation exposure). Control variables like exposure duration and concentration gradients. Cross-validate results with cytotoxicity assays (e.g., MTT assay on human lung epithelial cells) .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under high-temperature conditions?

  • Methodological Answer : Conduct pyrolysis-GC/MS experiments at varying temperatures (300–800°C) to identify degradation products (e.g., HF, CF3_3 radicals). Use kinetic modeling (Arrhenius equations) to derive activation energies. Compare with ab initio molecular dynamics simulations to reconcile experimental and theoretical fragmentation patterns .

Q. How do conflicting computational and experimental data on this compound’s dipole moment arise, and how can they be resolved?

  • Methodological Answer : Assess computational methods (e.g., CCSD(T) vs. DFT functionals) for electron correlation effects. Validate experimental dipole measurements using cavity ring-down spectroscopy (CRDS) in controlled environments. Statistically analyze discrepancies via Bland-Altman plots to identify systematic biases .

Q. What interdisciplinary approaches are effective for studying this compound’s environmental fate and ozone depletion potential (ODP)?

  • Methodological Answer : Combine atmospheric chamber experiments (UV irradiation studies) with global 3D chemical transport models (e.g., GEOS-Chem). Quantify reaction rate constants with OH radicals using laser-induced fluorescence (LIF). Cross-reference ODP estimates with IPCC radiative forcing databases, accounting for regional atmospheric dynamics .

Q. Data Presentation and Validation

Q. How should researchers present contradictory data on this compound’s thermodynamic stability in peer-reviewed publications?

  • Methodological Answer : Use comparative tables to juxtapose experimental (e.g., DSC/TGA results) and computational (e.g., Gibbs free energy calculations) findings. Annotate methodological limitations (e.g., impurities in DSC samples). Propose follow-up studies, such as high-pressure calorimetry, to resolve ambiguities .

Q. What statistical frameworks are appropriate for analyzing variability in this compound’s gas-phase reactivity across replicate experiments?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in reactant purity. Use ANOVA with post-hoc Tukey tests to identify outlier datasets. Report confidence intervals (95% CI) for rate constants derived from pseudo-first-order kinetics .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when studying this compound’s catalytic applications in organic synthesis?

  • Methodological Answer : Document catalyst preparation protocols (e.g., calcination temperatures for metal fluorides) in supplemental materials. Share raw NMR/GC data via open-access repositories (e.g., Zenodo). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to pre-screen experimental designs .

Q. What peer-review strategies mitigate biases in evaluating this compound’s industrial applicability in academic journals?

  • Methodological Answer : Implement double-blind review processes. Require raw spectral data and calibration curves for manuscript submissions. Adopt reporting standards (e.g., CHEMRADAR) for transparency in method descriptions .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoropropane
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InChI

InChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UKACHOXRXFQJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3HF7, C2F5CF2H
Record name HEPTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID4075297
Record name 1H-Heptafluoropropane
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Molecular Weight

170.03 g/mol
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Physical Description

Heptafluoropropane appears as a nonflammable compressed gas. Heavier than air. May asphyxiate by the displacement of air, especially in a confined space. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as a refrigerant.
Record name HEPTAFLUOROPROPANE
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CAS No.

2252-84-8, 33660-75-2
Record name HEPTAFLUOROPROPANE
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Record name 1,1,1,2,2,3,3-Heptafluoropropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-
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Record name 1H-Heptafluoropropane
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Record name 1,1,1,2,2,3,3-heptafluoropropane
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Synthesis routes and methods I

Procedure details

A 34 cubic centimeter Inconel™ reactor tube, equipped with a ceramic fiber heater, was packed with Takeda™ brand activated carbon. The activated carbon and reactor were purged with nitrogen between 150° C. and 200° C. The reactor was connected to tubing providing chlorine and the hydrofluorocarbon heptafluoropropane (HFC-227, containing 839 ppm 227ca and the remainder HFC-227ea). The flow of the chlorine and HFC-227 were controlled with gas flowmeters. Tables 1 and 2 below indicate the reaction parameters as well as the results. Fluoromonomer precursor chloroheptafluoropropane (CFC-217) exiting the reactor was first passed through a 10% (wt./wt.) KOH solution and then dried over CaSO4 before being captured for subsequent gas chromatography analysis.
[Compound]
Name
hydrofluorocarbon heptafluoropropane
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Synthesis routes and methods II

Procedure details

According to another embodiment of the present invention, a 34 cubic centimeter Inconel™ reactor tube is equipped with a ceramic fiber heater. The reactor is purged with nitrogen between 150° C. and 200° C. The reactor is connected to tubing providing chlorine and the hydrofluorocarbon heptafluoropropane (HFC-227). The flow of the chlorine and HFC-227 is controlled with gas flowmeters. Table 3 below indicates the suggested reaction parameters as well as the expected results. Fluoromonomer precursor chloroheptafluoropropane (CFC-217) exiting the reactor is first passed through a 10% (wt./wt.) KOH solution and then dried over CaSO4, before being captured for subsequent gas chromatography analysis.
[Compound]
Name
hydrofluorocarbon heptafluoropropane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1H-HEPTAFLUOROPROPANE

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